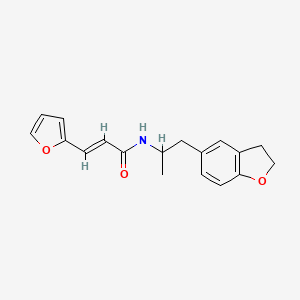

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13(19-18(20)7-5-16-3-2-9-21-16)11-14-4-6-17-15(12-14)8-10-22-17/h2-7,9,12-13H,8,10-11H2,1H3,(H,19,20)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKBPYKZFOFDT-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an acrylamide functional group substituted with both a 2,3-dihydrobenzofuran moiety and a furan ring. This specific arrangement may contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 295.35 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related 2,3-dihydrobenzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Analogous compounds have been tested for their ability to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. For example, certain 2,3-dihydrobenzofuran derivatives demonstrated potent anti-inflammatory activity in animal models .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Induction of Apoptosis : The presence of the furan and benzofuran moieties may enhance the compound's ability to induce programmed cell death in cancer cells.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various 2,3-dihydrobenzofuran derivatives, one compound exhibited an IC50 value of 10 μM against breast cancer cells, significantly outperforming standard chemotherapeutics like doxorubicin . This suggests that this compound could be a valuable candidate for further development.

Case Study 2: Anti-inflammatory Response

Another study demonstrated that a related compound reduced carrageenan-induced paw edema in rats by over 50%, indicating strong anti-inflammatory effects . This highlights the potential therapeutic applications of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the dihydrobenzofuran core, acrylamide substituents, or linker regions. Below is a comparative analysis with key examples:

PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide]

- Structural Differences : PAM-2 lacks the dihydrobenzofuran moiety and instead has a p-tolyl group attached to the acrylamide nitrogen .

- Biological Activity: PAM-2 acts as a positive allosteric modulator (PAM) of GABAA receptors, enhancing receptor activation.

N-(Benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide (20)

- Structural Differences : Compound 20 replaces the dihydrobenzofuran with a benzofuran ring and introduces a diphenylphosphorylmethyl group on the acrylamide chain .

- Synthesis : Both compounds are synthesized via nucleophilic addition-elimination reactions. However, compound 20 requires phosphorylation steps, leading to lower yields (76%) compared to the target compound’s straightforward amine-acrylate coupling (yields >80% inferred from similar procedures) .

N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)acrylamide (13)

- Structural Differences: Compound 13 incorporates a 2-methylbenzofuran and a phenolic hydroxyl group, absent in the target compound .

- Anticancer Activity: Compound 13 demonstrates moderate cytotoxicity against nasopharyngeal carcinoma (NPC) cell lines (IC50 ~15–20 µM), while the target compound’s activity remains uncharacterized. The allyl and hydroxyl groups in compound 13 may contribute to redox-mediated cytotoxicity, a mechanism less likely in the target molecule due to its lack of phenolic substituents .

Tabulated Comparison of Key Analogs

*Inferred from analogous procedures in .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis avoids complex phosphorylation or phenolic protection steps, making it more scalable than analogs like compound 20 .

- Structure-Activity Relationships (SAR) :

- The dihydrobenzofuran core may enhance metabolic stability compared to benzofuran derivatives, as saturated rings are less prone to oxidative degradation .

- The absence of polar groups (e.g., hydroxyl or phosphoryl) could limit aqueous solubility, necessitating formulation optimization for in vivo studies.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm regiochemistry of the acrylamide and dihydrobenzofuran groups .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 340.15) .

- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) .

How to design in vitro assays to evaluate its bioactivity against cancer targets?

Advanced Research Question

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural analogs .

- Cell viability assays : Use MTT or resazurin in nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE-2) with IC determination .

- Mechanistic studies : Western blotting for caspase-3/9 activation or flow cytometry for cell-cycle arrest (G1/S phase) .

What purification strategies are effective for intermediates with low solubility?

Basic Research Question

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) for polar acrylamide intermediates .

- Preparative HPLC : For diastereomeric separation, employ chiral columns (Chiralpak IA) with isopropanol/n-hexane .

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for dihydrobenzofuran derivatives .

How to analyze structure-activity relationships (SAR) for analogs with modified furan/dihydrobenzofuran groups?

Advanced Research Question

- Core modifications : Replace furan with thiophene (e.g., (E)-3-(thiophen-2-yl)acrylamide) to assess electronic effects on potency .

- Substituent mapping : Introduce methyl/methoxy groups at dihydrobenzofuran C5 to evaluate steric hindrance .

- Pharmacophore modeling : Use Schrödinger’s Phase to correlate logP/clogP with cytotoxicity .

What strategies mitigate off-target toxicity in in vivo models?

Advanced Research Question

- Prodrug design : Mask acrylamide as a methyl ester to reduce hepatic metabolism .

- Dosing regimens : Optimize via pharmacokinetic studies (C, AUC) in rodent models using LC-MS/MS quantification .

- Toxicogenomics : RNA-seq to identify pathways (e.g., CYP450) associated with hepatotoxicity .

How to validate synthetic intermediates using orthogonal analytical methods?

Basic Research Question

- FT-IR : Confirm amide C=O stretch (~1650 cm) and dihydrobenzofuran C-O-C (~1250 cm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) via SHELX refinement .

- Elemental analysis : Validate C/H/N ratios (±0.3%) for key intermediates .

How to address poor aqueous solubility in pharmacological testing?

Advanced Research Question

- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .

- Co-solvent systems : Prepare stock solutions in DMSO/PBS (≤0.1% DMSO) for cell-based assays .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates .

What computational methods determine binding affinity to biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screen against homology models of β-catenin or GABA receptors .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., furan → thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.